Ethyl 2-formyl-4,4-dimethylpentanoate

Description

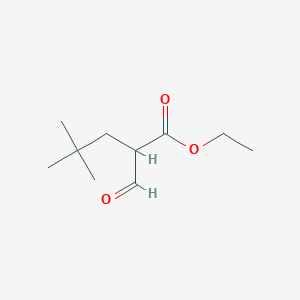

Ethyl 2-formyl-4,4-dimethylpentanoate is a branched ester featuring a formyl group at the C2 position and two methyl substituents at the C4 position. This compound’s structural uniqueness lies in its combination of electron-withdrawing (formyl) and bulky (dimethyl) groups, which influence its reactivity, stability, and applications in organic synthesis.

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-formyl-4,4-dimethylpentanoate |

InChI |

InChI=1S/C10H18O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

KUCXSLZBUVPNPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-formyl-4,4-dimethylpentanoic acid.

Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-4,4-dimethylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and effects on cell function.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the 4,4-dimethylpentanoate backbone but differ in substituents at the C2 position, leading to distinct chemical and physical properties:

Spectroscopic and Physical Property Trends

- NMR Shifts: The formyl group in this compound is expected to show a characteristic aldehyde proton signal near δ 9–10 ppm in ¹H NMR (unreported in evidence but inferred from analogous aldehydes). In contrast, hydroxyl-containing analogs like (S)-Ethyl 3-hydroxy-4,4-dimethylpentanoate exhibit broad -OH signals (δ ~2.79 ppm) and distinct methyl resonances (δ 0.94–1.28 ppm) . Diazo derivatives (e.g., Ethyl 2-diazo-3-hydroxy-4,4-dimethylpentanoate) display unique downfield shifts for diazo carbons (δ ~165 ppm in ¹³C NMR) .

- Thermal Stability: Amino-substituted analogs (e.g., Methyl (S)-3-amino-4,4-dimethylpentanoate) exhibit higher melting points (136°C) due to hydrogen bonding, whereas formyl or hydroxymethyl derivatives remain liquids at room temperature .

Biological Activity

Ethyl 2-formyl-4,4-dimethylpentanoate (CAS No. 1378994-53-6) is an ester compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Formula: C9H16O2

Molecular Weight: 156.23 g/mol

Synthesis Methods:

this compound can be synthesized through the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is often conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Biological Activity

This compound exhibits various biological activities that are critical for its application in medicinal chemistry and biochemistry.

The biological activity of this compound can be primarily attributed to its functional groups:

- Formyl Group: This group can participate in nucleophilic addition reactions, which are essential in biochemical pathways.

- Ester Group: The ester can undergo hydrolysis to yield the corresponding acid and alcohol, mediated by enzymes such as esterases. This hydrolysis is a crucial step in metabolic processes.

Research Findings

-

Enzyme Interactions:

Studies indicate that this compound serves as a substrate for various enzymes involved in metabolic pathways. Its interactions with esterases have been extensively documented, showcasing its role in enzymatic hydrolysis reactions. -

Toxicity and Safety:

Preliminary toxicity studies suggest that this compound has a relatively low toxicity profile, making it suitable for further pharmacological evaluations. In vitro assays have shown no significant cytotoxic effects at low concentrations . -

Antioxidant Activity:

Some studies have reported that derivatives of this compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems.

Case Study 1: Enzymatic Hydrolysis

A study investigated the kinetics of hydrolysis of this compound by various esterases. Results indicated that the reaction rate was significantly influenced by the steric hindrance presented by the two methyl groups adjacent to the ester bond. This finding is crucial for understanding how structural modifications can affect enzymatic activity and substrate specificity.

Case Study 2: Antioxidant Potential

In a comparative study assessing the antioxidant activity of several esters, this compound was found to exhibit moderate scavenging activity against free radicals. This suggests potential applications in formulations aimed at reducing oxidative damage in cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other esters such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-formyl-3,3-dimethylbutanoate | C9H16O2 | Moderate antioxidant properties |

| Ethyl 2-formyl-5,5-dimethylhexanoate | C10H20O2 | Higher cytotoxicity in certain cell lines |

| Ethyl 2-formyl-4-methylpentanoate | C9H18O2 | Lower enzyme interaction rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.